N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C21H22F2N2O3 . It is available for research use.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains several functional groups, including a sulfonamide group, a methoxy group, and a fluoro group .Scientific Research Applications
Photodynamic Therapy Applications
The compound's structure suggests potential for photodynamic therapy (PDT) applications. A similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, has been synthesized and characterized, showing useful properties as a photosensitizer for PDT. Its high singlet oxygen quantum yield and good fluorescence properties make it a candidate for cancer treatment through Type II photochemical reactions (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds featuring benzenesulfonamide structures, similar to the subject compound, have shown significant anticancer potential. For example, novel aminothiazole-paeonol derivatives evaluated for their anticancer effect demonstrated high anticancer potential against several human cancer cell lines, suggesting the compound could also be evaluated for similar bioactivities (Tsai et al., 2016).
Organocatalysis in Medicinal Chemistry
Another study on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, producing cyclic amines with chiral tetrasubstituted C‒F stereocenters, highlights the potential of such compounds in medicinal chemistry. These reactions provide various seven-member cyclic amines, indicating the subject compound's possible utility in synthesizing new pharmacophores (Li, Lin, & Du, 2019).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Compounds featuring [1,4]oxazepine-based primary sulfonamides have been discovered to exhibit strong inhibition of human carbonic anhydrases, which are relevant to therapeutic applications. The dual role of the primary sulfonamide functionality in these compounds, enabling ring construction and acting as an enzyme prosthetic group, suggests potential areas of research for similar compounds in therapeutic contexts (Sapegin et al., 2018).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIGBMTZDDBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.